molecular formula C7H14S B2460338 3,3-Dimethylcyclopentane-1-thiol CAS No. 1508853-73-3

3,3-Dimethylcyclopentane-1-thiol

Cat. No.: B2460338
CAS No.: 1508853-73-3
M. Wt: 130.25
InChI Key: CJTZMHALXFLZTJ-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1-thiol is a chemical compound with the CAS Number: 1508853-73-3 . It has a molecular weight of 130.25 . The IUPAC name for this compound is this compound . The compound contains a total of 22 bonds, including 8 non-H bonds, 1 five-membered ring, and 1 thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14S/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3 . This indicates that the compound has a five-membered ring structure with two methyl groups attached to the same carbon atom and a thiol group attached to another carbon atom .

Future Directions

While specific future directions for the study or application of 3,3-Dimethylcyclopentane-1-thiol are not mentioned in the retrieved data, cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . They constitute a very important class of ligands for transition metal compounds . This suggests that this compound, as a substituted cyclopentadiene, could have potential applications in the field of organometallic chemistry.

Properties

IUPAC Name

3,3-dimethylcyclopentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZMHALXFLZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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